6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and an amino group at the 3rd position of the pyrazole ring makes this compound unique.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
Compounds of the pyrazolo[3,4-b]pyridines group are known to interact with their targets in a manner that can influence various biological activities .
Biochemical Pathways
Given the structural similarity to purine bases, it is plausible that this compound could influence pathways involving these bases .
Result of Action
Given its structural similarity to purine bases, it may have potential effects on cellular processes involving these bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes. For instance, the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine hydrate in the presence of a suitable catalyst can yield the desired product .
Another approach involves the use of preformed pyrazole and pyridine rings. For example, 6-chloropyridine-3-carboxylic acid can be converted to its corresponding acid chloride, which then reacts with hydrazine to form the pyrazole ring. Subsequent cyclization with appropriate reagents yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The amino group at the 3rd position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Formation of 6-amino or 6-thio derivatives.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of dihydro derivatives.
Scientific Research Applications
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of chemical probes for biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
6-amino-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar structure but with an amino group instead of a chlorine atom at the 6th position.
6-thio-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a thiol group at the 6th position.
6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a methyl group at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPNYPVKRGZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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